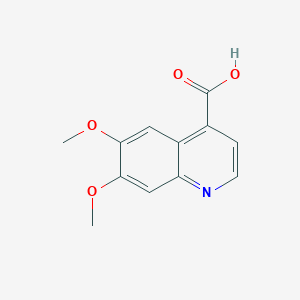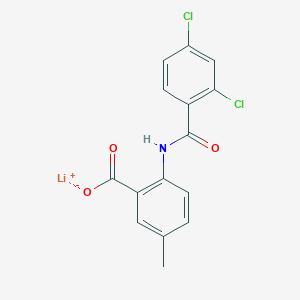
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine typically involves the coupling of an appropriate amine with a triazole derivative. One common method is the reaction of 2,2-dimethylpentan-1-amine with 1,2,4-triazole under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit certain biological pathways in plants.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A core moiety in many pharmaceuticals and agrochemicals.
2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid: Used in materials science for the synthesis of advanced materials.
Uniqueness
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is unique due to its specific structure, which combines the triazole ring with a dimethylpentanamine backbone. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-9(2,6-10)4-3-5-13-8-11-7-12-13/h7-8H,3-6,10H2,1-2H3 |
Clave InChI |
AGQRZANQCYWXRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCN1C=NC=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)




![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)



